LRRK2-IN-14: A Technical Guide to its Mechanism of Action
LRRK2-IN-14: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease. Mutations in the LRRK2 gene are the most frequent known cause of both familial and sporadic forms of the disease, often leading to a gain-of-function increase in its kinase activity.[1][2][3] This has spurred the development of potent and selective LRRK2 kinase inhibitors. LRRK2-IN-14 is a recently developed, orally active and blood-brain barrier-permeable LRRK2 inhibitor that has shown promise in preclinical studies.[4] This technical guide provides an in-depth overview of the mechanism of action of LRRK2-IN-14, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and its pharmacokinetic profile.
Core Mechanism of Action
LRRK2-IN-14 is a potent inhibitor of the kinase activity of LRRK2. The kinase domain of LRRK2 is responsible for phosphorylating various substrates, and its hyperactivity is believed to contribute to the neurodegenerative processes in Parkinson's disease.[5][6] LRRK2-IN-14 exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the transfer of phosphate (B84403) from ATP to its substrates. This inhibition of LRRK2 kinase activity leads to a reduction in the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[7]
A key biomarker for LRRK2 kinase activity in cells is the phosphorylation of LRRK2 at serine 935 (pS935). Inhibition of LRRK2 kinase activity by compounds like LRRK2-IN-14 leads to a significant reduction in pS935 levels.[4] This dephosphorylation event is a reliable indicator of target engagement in both cellular and in vivo models.
Data Presentation
The following tables summarize the available quantitative data for LRRK2-IN-14 and the closely related tool compound, LRRK2-IN-1.
Table 1: In Vitro and Cellular Activity of LRRK2-IN-14 [4]
| Assay Type | Target | IC50 |
| Cellular Activity | LRRK2 (G2019S) | 6.3 nM |
| Off-Target Activity | hERG | 22 µM |
Table 2: Pharmacokinetic Parameters of LRRK2-IN-14 in ICR Mice (5 mg/kg dose) [4]
| Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-last (ng·h/mL) | Bioavailability (F%) |
| Intravenous (i.v.) | - | - | 0.905 | 5122 | - |
| Oral (p.o.) | 2803 | 0.083 | 0.709 | 3657 | 70.9 |
| Brain (p.o.) | 837 | 0.292 | 0.648 | 1230 | - |
Table 3: In Vivo Efficacy of LRRK2-IN-14 [4]
| Animal Model | Dose and Administration | Effect |
| ICR Mice | 30 mg/kg, single oral dose | Reduced phosphorylated LRRK2 levels in the brain to 34% of control. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize LRRK2-IN-14 are provided below. These protocols are based on standard techniques employed in the field of LRRK2 research.
Biochemical LRRK2 Kinase Assay (Adapta™ Assay)
This assay quantifies the kinase activity of recombinant LRRK2 by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant LRRK2 (e.g., G2019S mutant)
-
LRRK2 substrate peptide
-
ATP
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647 ADP Tracer
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (LRRK2-IN-14)
Procedure:
-
Prepare serial dilutions of LRRK2-IN-14 in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the LRRK2 enzyme and substrate peptide solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding a solution containing EDTA, the Adapta™ Eu-anti-ADP Antibody, and the Alexa Fluor® 647 ADP Tracer.
-
Incubate for 15 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (excitation: 340 nm, emission: 665 nm and 615 nm).
-
The ratio of the emission signals is used to calculate the amount of ADP produced, and thereby the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Cellular LRRK2 Phosphorylation Assay (TR-FRET)
This assay measures the phosphorylation of LRRK2 at Serine 935 in a cellular context.
Materials:
-
HEK293 cells stably expressing LRRK2 (e.g., G2019S mutant) fused to a fluorescent protein (e.g., GFP).
-
Cell culture medium
-
LRRK2-IN-14
-
Lysis buffer containing a terbium-labeled anti-pS935-LRRK2 antibody.
-
384-well black, clear-bottom assay plates.
Procedure:
-
Seed the LRRK2-expressing HEK293 cells into the 384-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of LRRK2-IN-14 for 90 minutes.
-
Lyse the cells by adding the lysis buffer containing the terbium-labeled antibody.
-
Incubate the plate for 2-4 hours at room temperature.
-
Measure the TR-FRET signal using a plate reader (excitation: 340 nm, emission: 520 nm for GFP and 495 nm for terbium).
-
The ratio of the emission signals (520/495 nm) is proportional to the amount of phosphorylated LRRK2. EC50 values are calculated from the dose-response curve.
Western Blot for LRRK2 Phosphorylation
This method is used to visualize and quantify the levels of total and phosphorylated LRRK2 in cell lysates.
Materials:
-
Cells expressing LRRK2
-
LRRK2-IN-14
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and blotting equipment.
Procedure:
-
Treat cells with LRRK2-IN-14 at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.
Visualizations
Signaling Pathway
Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-14.
Experimental Workflow
References
- 1. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenic LRRK2 variants are gain-of-function mutations that enhance LRRK2-mediated repression of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
